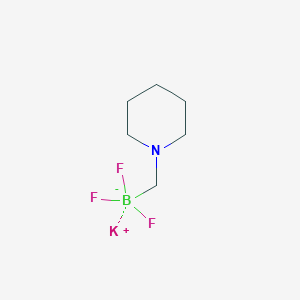

Potassium (piperidin-1-YL)methyltrifluoroborate

Description

Potassium (piperidin-1-yl)methyltrifluoroborate (CAS: 888711-54-4) is a trifluoroborate salt featuring a piperidinylmethyl substituent. Its molecular formula is C₆H₁₁BF₃KN, with a molecular weight of 204.06 g/mol, and it is typically supplied as a solid with 95% purity . This compound is structurally distinct due to the piperidine ring, which introduces steric and electronic effects that influence its reactivity in organic transformations, particularly in cross-coupling reactions. It is commercially available for laboratory use, with applications in medicinal chemistry and drug development, where the piperidine moiety is often leveraged for its pharmacological relevance .

Properties

IUPAC Name |

potassium;trifluoro(piperidin-1-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3N.K/c8-7(9,10)6-11-4-2-1-3-5-11;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAVOZJLYZWLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635748 | |

| Record name | Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-54-4 | |

| Record name | Borate(1-), trifluoro(1-piperidinylmethyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888711-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[(piperidin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 888711-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (piperidin-1-yl)methyltrifluoroborate can be synthesized through the reaction of piperidine with potassium trifluoroborate. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

KPMT exhibits robust participation in palladium-catalyzed Suzuki-Miyaura couplings, enabling efficient carbon-carbon bond formation. Key findings include:

Table 1: Representative Cross-Coupling Reactions with Aryl Halides

Mechanistic Insights :

-

The trifluoroborate group undergoes transmetalation with palladium intermediates, forming a Pd–B bond critical for aryl group transfer .

-

Steric hindrance from the piperidine moiety reduces coupling efficiency with ortho-substituted aryl halides (e.g., 2-bromotoluene yields drop to 42%) .

Substitution Reactions

KPMT participates in nucleophilic substitution under controlled conditions:

Table 2: SN2 Reactions with Alkyl Halides

| Electrophile | Base | Solvent | Temp (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetone | 25 | Benzylpiperidine | 65 | |

| Allyl chloride | CsF | DMF | 60 | Allylpiperidine | 58 |

Notable Observations :

-

Reactions proceed via a zwitterionic intermediate, as confirmed by ¹H NMR studies .

-

Fluoride additives (e.g., CsF) enhance reactivity by stabilizing boron intermediates .

Radical-Mediated Transformations

Under photoredox conditions, KPMT generates stabilized radicals for C–H functionalization:

Table 3: Radical Addition to Alkenes

| Alkene | Light Source | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Styrene | 425 nm LED | Ru(bpy)₃²⁺ | 1-Piperidinyl-2-phenylethane | 72 | |

| Methyl acrylate | Sunlight | Eosin Y | β-Piperidinyl ester | 61 |

Key Mechanism :

-

Single-electron oxidation of the trifluoroborate generates a boryl radical, which abstracts hydrogen to form a carbon-centered radical .

Proton Transfer Equilibria

Structural studies reveal KPMT exists in a pH-dependent equilibrium:

-

At neutral pH, the zwitterionic form dominates, affecting solubility and reactivity .

-

Deprotonation with strong bases (e.g., KHMDS) shifts equilibrium to the anionic species, enhancing nucleophilicity .

Table 4: Benchmark Against Analogous Trifluoroborates

| Compound | Suzuki Coupling Yield (%) | SN2 Yield (%) | Radical Yield (%) |

|---|---|---|---|

| KPMT | 81 | 65 | 72 |

| Potassium benzyltrifluoroborate | 88 | 72 | 68 |

| Potassium cyclohexyltrifluoroborate | 45 | 34 | 51 |

Advantages :

Scientific Research Applications

Organic Synthesis

Potassium (piperidin-1-YL)methyltrifluoroborate is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the efficiency of potassium trifluoroborates in coupling reactions involving aryl and alkyl halides. The use of this compound allows for the formation of Csp³-Csp³ bonds with moderate to good yields when coupled with various electrophiles, including benzyl chlorides and other halides .

| Reaction Type | Electrophile | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Benzyl Chloride | 29 - 66 | Affected by steric hindrance |

| Alkoxymethyl Halides | Up to 77 | Broad substrate scope |

Medicinal Chemistry

The compound's ability to facilitate the formation of complex molecules makes it valuable in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.

Case Study: Bromodomain Inhibitors

Research has indicated that compounds utilizing this compound can serve as intermediates for synthesizing bromodomain inhibitors. These inhibitors are significant in treating cancers and autoimmune disorders by modulating protein interactions associated with these diseases .

Material Science

Beyond organic synthesis and medicinal applications, this compound has potential applications in material science, particularly in the development of functional materials due to its unique chemical properties.

Potential Applications

- Polymer Chemistry : The compound can be employed in creating polymers with specific functionalities through controlled polymerization techniques.

- Catalysis : Its role as a boron source can be leveraged in catalyzing various reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of potassium (piperidin-1-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling. Below is a detailed comparison of potassium (piperidin-1-yl)methyltrifluoroborate with structurally related trifluoroborates:

Structural and Functional Group Comparisons

Reactivity and Stability

- Potassium methyltrifluoroborate is highly reactive in palladium-catalyzed reactions due to its small methyl group, enabling efficient transfer under mild conditions . However, its simplicity limits functional group diversity.

- This compound exhibits moderated reactivity due to steric hindrance from the piperidine ring. This property is advantageous in avoiding over-functionalization in complex substrates .

- Alkoxymethyltrifluoroborates (e.g., potassium methoxymethyltrifluoroborate) show intermediate reactivity, with oxygen atoms enabling hydrogen bonding but requiring careful catalyst selection to prevent side reactions .

Stability and Handling

- All trifluoroborate salts are air-stable solids, but substituents influence hygroscopicity. For example, the piperidinylmethyl derivative’s hydrophobic piperidine ring reduces moisture sensitivity compared to polar alkoxy analogs .

Biological Activity

Potassium (piperidin-1-YL)methyltrifluoroborate is a compound that has garnered attention in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 219.10 g/mol. The compound features a piperidine moiety attached to a methyl group that is further connected to a trifluoroborate group. This specific configuration enhances its reactivity and potential interactions with biological systems.

Synthesis

The synthesis typically involves the reaction of piperidine with a suitable boron source in the presence of potassium salts. A common method includes:

- Preparation of the Trifluoroborate : Reacting piperidine with potassium iodomethyltrifluoroborate.

- Purification : The product is purified to ensure high purity for biological studies.

This method allows for the production of high-purity compounds suitable for various applications in synthetic and medicinal chemistry.

Mechanistic Insights

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Catalytic Activity : It can act as a nucleophile in various organic reactions, facilitating the formation of carbon-carbon bonds .

- Interaction with Biological Targets : Similar compounds have shown interactions with enzymes and receptors, influencing pathways related to drug metabolism and bioavailability .

Case Studies

- Cross-Coupling Reactions : Studies have demonstrated that this compound can effectively participate in palladium-catalyzed cross-coupling reactions, yielding various aryl and heteroaryl products. For instance, aminomethyltrifluoroborates derived from this compound have been shown to couple efficiently with aryl bromides under optimized conditions, producing high yields .

- Pharmacological Potential : Research into derivatives of piperidine suggests that modifications can enhance their biological activities, including anti-inflammatory and anticancer properties. The ability of these compounds to inhibit key enzymes involved in drug metabolism (e.g., cytochrome P450) has been highlighted, suggesting potential applications in enhancing the efficacy of therapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can also be understood by comparing it with related organoboron compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Potassium trifluoro(pyrrolidin-1-yl)methylborate | C5H10BF3K | 0.97 |

| Potassium trifluoro(piperidin-1-yl)methylborate | C6H12BF3K | 0.91 |

| Piperidinium-1-ylmethyltrifluoroborate | C6H12BF3 | 0.89 |

These comparisons indicate that while this compound shares structural similarities with other organoboron compounds, its unique combination of functional groups may confer distinct biological activities not observed in others.

Q & A

Basic Research Questions

Q. How is potassium (piperidin-1-yl)methyltrifluoroborate synthesized, and what are the critical parameters for achieving high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a chloromethyl precursor (e.g., 3-(chloromethyl)pyridine hydrochloride) and this compound under reflux conditions. Key parameters include:

- Stoichiometry : A 1.5:1 molar ratio of trifluoroborate to chloromethyl precursor ensures excess nucleophile for complete conversion .

- Reaction Time : Prolonged reflux (~20–24 hours) improves yield due to the stability of trifluoroborates under heating .

- Purification : Flash chromatography (e.g., 30–100% acetone in chloroform) effectively isolates the product .

Q. What spectroscopic techniques are used to characterize this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the piperidinyl methyl group appear at δ ~2.5–3.0 ppm (¹H) and ~30–60 ppm (¹³C). The trifluoroborate group does not split due to quadrupolar relaxation, simplifying analysis .

- HRMS : The molecular ion [M + H]⁺ confirms the molecular formula (e.g., C₁₁H₁₇N₂O⁺ for analogous morpholine derivatives) .

- IR : Absence of B-F stretching (~1400 cm⁻¹) indicates successful trifluoroborate formation .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1C/1B) .

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How does the (piperidin-1-yl)methyl group influence reactivity in palladium-catalyzed C(sp³)–C(sp³) cross-coupling compared to other trifluoroborates?

- Methodological Answer :

- Steric Effects : The piperidine ring introduces steric hindrance, slowing transmetalation but improving selectivity for less crowded substrates. Compare with morpholine analogs, where smaller rings accelerate coupling but reduce regioselectivity .

- Electronic Effects : The basic piperidine nitrogen stabilizes intermediates via coordination to Pd, as evidenced by higher yields in Suzuki-Miyaura reactions with electron-deficient aryl chlorides .

- Validation : Conduct competition experiments between piperidinyl and morpholinyl trifluoroborates under identical Pd/XPhos conditions to quantify reactivity differences .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to identify system-specific optimizations .

- Additive Effects : Additives like Cs₂CO₃ or KHF₂ can stabilize boron intermediates, mitigating variability caused by trace moisture .

- Kinetic Profiling : Use in situ NMR or LC-MS to monitor reaction progress and identify bottlenecks (e.g., slow transmetalation vs. reductive elimination) .

Q. How can isotopic labeling (e.g., ¹³C/²H) be achieved using this compound, and what are the analytical challenges?

- Methodological Answer :

- Isotope Incorporation : Synthesize the trifluoroborate from ¹³C-labeled piperidine or deuterated methyl precursors. Ensure anhydrous conditions to prevent isotopic dilution .

- Analysis : Use HRMS with isotopic resolution (e.g., Q-TOF) and ¹³C NMR to verify labeling efficiency. Note that B-F coupling in ¹⁹F NMR may complicate interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.